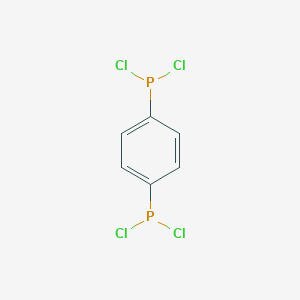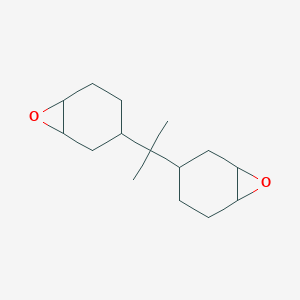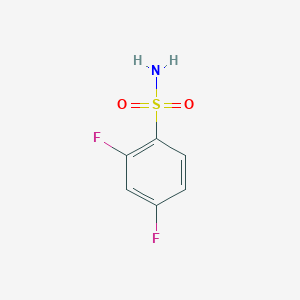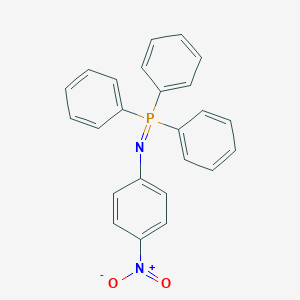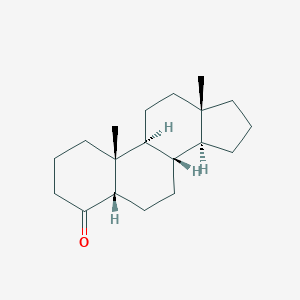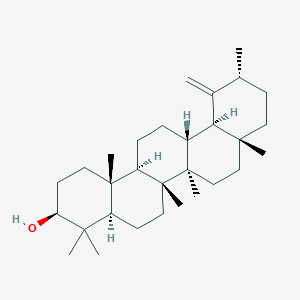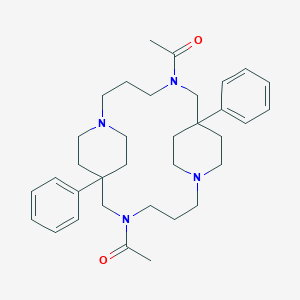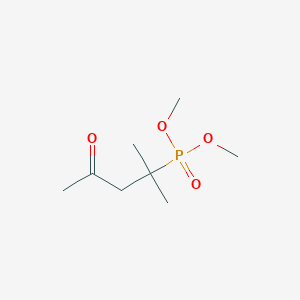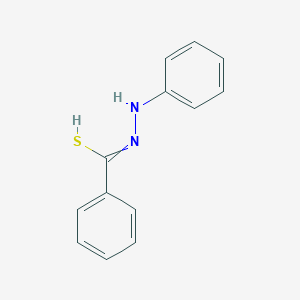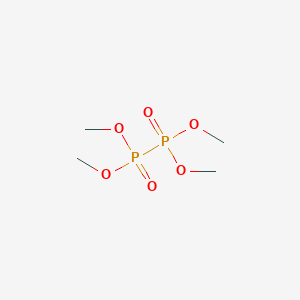
Hypophosphoric acid, tetramethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypophosphoric acid, tetramethyl ester is a chemical compound with the molecular formula C5H16O6P2. It is commonly known as HPA-TME and is a colorless liquid with a characteristic odor. HPA-TME is widely used in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of HPA-TME is not well understood. It is believed that HPA-TME acts as a phosphorylating agent and can react with nucleophiles such as alcohols, amines, and thiols. It can also act as a Lewis acid and catalyze reactions such as Friedel-Crafts acylation.
Biochemical And Physiological Effects
HPA-TME has been shown to have antimicrobial properties. It inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. HPA-TME has also been shown to have antitumor activity. It inhibits the growth of cancer cells and induces apoptosis.
Advantages And Limitations For Lab Experiments
HPA-TME is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is easy to handle and has a long shelf life. However, HPA-TME is highly reactive and can be hazardous if not handled properly. It is also expensive and not readily available in large quantities.
Future Directions
There are several future directions for the use of HPA-TME in scientific research. One area of interest is the development of new phosphorus-containing polymers and resins. HPA-TME can be used as a crosslinking agent for these materials, which could have applications in areas such as coatings and adhesives.
Another area of interest is the use of HPA-TME in the synthesis of new drugs. HPA-TME has been shown to have antimicrobial and antitumor activity, and it could be used as a starting material for the synthesis of new drugs with these properties.
Conclusion:
In conclusion, HPA-TME is a versatile reagent that has many applications in scientific research. It is used in organic synthesis, the preparation of phosphorus-containing polymers and resins, and as a flame retardant for plastics. HPA-TME has antimicrobial and antitumor properties and could be used in the development of new drugs. However, it is highly reactive and must be handled with care.
Synthesis Methods
HPA-TME is synthesized by reacting trimethyl phosphite with phosphorus pentoxide. The reaction is carried out at a temperature of 160-170°C for 5-6 hours. The product is then purified by distillation under reduced pressure. The yield of HPA-TME is around 70-80%.
Scientific Research Applications
HPA-TME is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, especially in the synthesis of phosphorus-containing compounds. HPA-TME is also used in the preparation of phosphorus-containing polymers and resins. It is used as a crosslinking agent for epoxy resins and as a flame retardant for plastics.
properties
CAS RN |
15103-99-8 |
|---|---|
Product Name |
Hypophosphoric acid, tetramethyl ester |
Molecular Formula |
C4H12O6P2 |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
[dimethoxyphosphoryl(methoxy)phosphoryl]oxymethane |
InChI |
InChI=1S/C4H12O6P2/c1-7-11(5,8-2)12(6,9-3)10-4/h1-4H3 |
InChI Key |
LWASJEZSIVAZJX-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)P(=O)(OC)OC |
Canonical SMILES |
COP(=O)(OC)P(=O)(OC)OC |
Other CAS RN |
15103-99-8 |
synonyms |
Hypophosphoric acid tetramethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



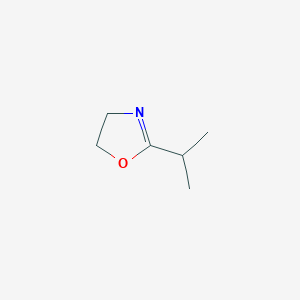
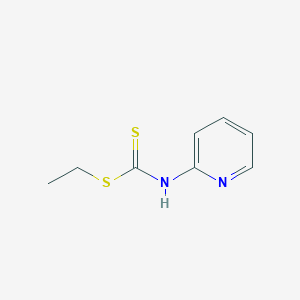
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
